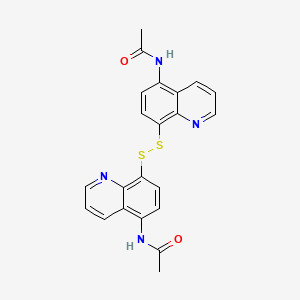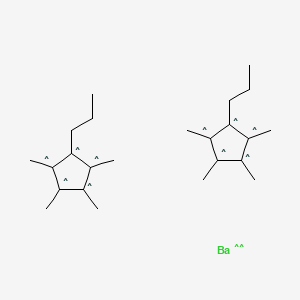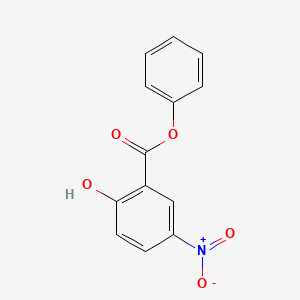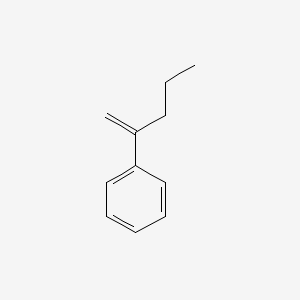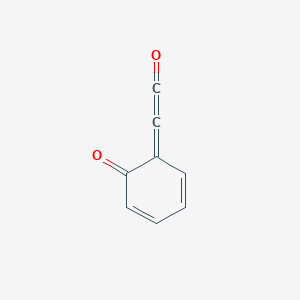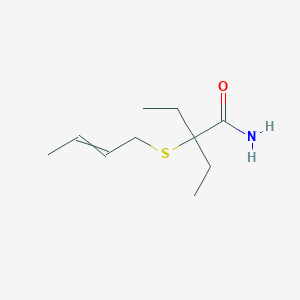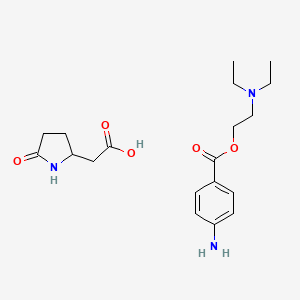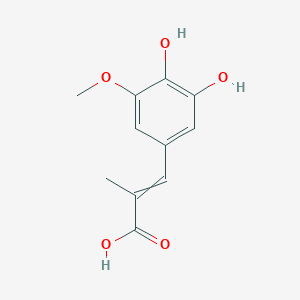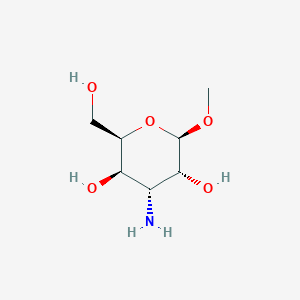
beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI): is a chemical compound with the molecular formula C7H13NO5 It is a derivative of gulose, a sugar molecule, and features an amino group substitution at the third carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) typically involves the protection of hydroxyl groups, followed by the introduction of the amino group at the desired position. The process may include steps such as:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.
Introduction of Amino Group: Utilizing reagents like azides or amines under specific conditions to introduce the amino group.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions. It serves as a model compound to understand the binding mechanisms of sugars with proteins and enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of glycosylated drugs. Its amino group can be modified to create derivatives with enhanced biological activity and specificity.
Industry: In the industrial sector, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the third carbon position plays a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
- Beta-D-Glucopyranoside, methyl 3-amino-3-deoxy-(9CI)
- Beta-D-Mannopyranoside, methyl 3-amino-3-deoxy-(9CI)
- Beta-D-Galactopyranoside, methyl 3-amino-3-deoxy-(9CI)
Comparison: Compared to these similar compounds, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) exhibits unique structural features that influence its reactivity and binding properties. The specific arrangement of hydroxyl and amino groups in its structure allows for distinct interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C7H15NO5 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI 键 |
GJFIBNOHCLHAOT-XUUWZHRGSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)N)O |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


